Procarbazine
Description
Structure
2D Structure
Properties
IUPAC Name |
4-[(2-methylhydrazinyl)methyl]-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9(2)15-12(16)11-6-4-10(5-7-11)8-14-13-3/h4-7,9,13-14H,8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTBDICYNRMXFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CNNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
366-70-1 (mono-hydrochloride) | |
| Record name | Procarbazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4021189 | |
| Record name | Procarbazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Procarbazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015299 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 1,400 mg/L @ 25 °C /Estimated/, 2.28e-01 g/L | |
| Record name | Procarbazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01168 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROCARBAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3250 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Procarbazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015299 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
8.4X10-7 mm Hg @ 25 °C /Estimated/ | |
| Record name | PROCARBAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3250 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
671-16-9, 366-70-1 | |
| Record name | Procarbazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=671-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procarbazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Procarbazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01168 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Procarbazine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759626 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Procarbazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Procarbazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROCARBAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35S93Y190K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROCARBAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3250 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Procarbazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015299 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
223 °C | |
| Record name | Procarbazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01168 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Procarbazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015299 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanistic Insights into Procarbazine Hydrochloride S Cytotoxic Actions
Metabolic Activation Pathways of Procarbazine (B1678244) Hydrochloride
This compound hydrochloride functions as a prodrug, necessitating extensive biotransformation to yield its active cytotoxic forms within the body. pharmacology2000.comresearchgate.netnih.govwho.int The metabolism of this compound is a complex multi-step process. researchgate.netnih.gov
Role of Hepatic and Renal Metabolism
The primary sites for this compound metabolism are the liver and kidneys. drugbank.comhres.canih.govunboundmedicine.com Hepatic transformation is crucial for the drug's activity, with inactive metabolites subsequently excreted via the kidneys. patsnap.comhres.ca Impairment of either hepatic or renal function can lead to increased systemic toxicity due to reduced clearance of the drug and its metabolites. hres.canih.govunboundmedicine.com
Formation of Active Metabolites (e.g., Azo-Procarbazine, Methylhydrazine, Hydrogen Peroxide)
This compound undergoes auto-oxidation, which results in the formation of an azo derivative and the concomitant release of hydrogen peroxide. drugbank.comnih.govhres.canih.govnih.gov This azo derivative is a key intermediate; it can isomerize to a hydrazone, which then hydrolyzes, splitting into a benzylaldehyde derivative and methylhydrazine. drugbank.comhres.canih.gov Methylhydrazine is further degraded, yielding carbon dioxide (CO2) and methane (B114726) (CH4). hres.canih.gov Furthermore, the azo derivative is subsequently metabolized to an azoxy derivative, another active metabolite. researchgate.netnih.gov Significant amounts of azo-procarbazine have been detected in human plasma. hres.ca
Table 1: Key Metabolic Transformation Steps of this compound Hydrochloride
| Initial Compound | Reaction/Process | Intermediate/Product | Further Degradation/Fate |
| This compound Hydrochloride | Auto-oxidation | Azo-procarbazine, Hydrogen Peroxide | - |
| Azo-procarbazine | Isomerization | Hydrazone | - |
| Hydrazone | Hydrolysis | Benzylaldehyde derivative, Methylhydrazine | - |
| Methylhydrazine | Further degradation | CO2, CH4 | - |
| Azo-procarbazine | Subsequent metabolism | Azoxy derivative | Forms methyl carbonium ion researchgate.netnih.gov |
Enzymatic Biotransformation: Cytochrome P450 and Monoamine Oxidase Activity
The enzymatic biotransformation of this compound involves both cytochrome P450 (CYP) isoenzymes and monoamine oxidase (MAO). drugbank.compatsnap.compharmacology2000.comresearchgate.netnih.govhres.cabccancer.bc.ca this compound is oxidized by both mitochondrial monoamine oxidase and hepatic microsomal cytochrome P450 isoenzymes. hres.ca The activation step, leading to its cytotoxic effects, is notably dependent on the cytochrome P450 microsomal metabolizing system. pharmacology2000.com This enzymatic activity is crucial for the generation of reactive intermediates, such as the methyl carbonium ion, which forms from the azoxy derivative and is essential for the drug's biological actions. researchgate.netnih.gov
Molecular Mechanisms of DNA Interaction and Damage
This compound hydrochloride is classified as an alkylating agent, and its cytotoxic effects are primarily mediated through its interaction with and damage to DNA. drugbank.comwikipedia.orgpatsnap.comtargetmol.com While the exact mode of action remains somewhat unclear, evidence indicates that the drug inhibits the synthesis of protein, RNA, and DNA. drugbank.comtargetmol.comwho.inthres.canih.gov this compound exhibits cell-phase specificity, primarily targeting cells in the S phase of the cell cycle. drugbank.comunboundmedicine.comrnceus.com
Alkylating Properties and Guanine (B1146940) Methylation
As an alkylating agent, this compound adds alkyl groups to highly electronegative sites within cellular molecules, most notably to guanine bases in DNA. drugbank.compatsnap.comrnceus.comnih.gov Specifically, this compound methylates guanine at the O-6 position. wikipedia.org This methylation of DNA is a critical event, as the methylated DNA becomes highly prone to breakage. wikipedia.org The methylation process leads to the mispairing of DNA bases during replication, which can induce mutations and chromosomal breaks, severely disrupting normal DNA synthesis and function in rapidly dividing cancer cells. patsnap.comnih.gov The methyl carbonium ion, a key reactive species derived from the azoxy metabolite of this compound, is responsible for this methylation of DNA and proteins. researchgate.netnih.gov
Induction of DNA Cross-linking and Strand Breaks
This compound exerts its antineoplastic effect by inducing various forms of DNA damage, including cross-linking and strand breaks. It stops tumor growth by cross-linking guanine bases within the DNA double helix strands. drugbank.comrnceus.com This cross-linking prevents the DNA strands from uncoiling and separating, a process essential for DNA replication, thereby halting cell division. drugbank.com
Beyond direct alkylation and cross-linking, this compound also causes chromosomal damage, including both chromosomal translocation and chromatid breaks. pharmacology2000.com Its active metabolites contribute to DNA damage by generating reactive oxygen species (ROS), such as hydrogen peroxide. patsnap.com This leads to oxidative stress within cancer cells, causing further damage to vital cellular components, including DNA. patsnap.com Hydrogen peroxide, formed during the auto-oxidation of this compound, may specifically attack protein sulfhydryl groups that are tightly bound to DNA. drugbank.comnih.gov Research indicates that this compound can cause DNA damage through the non-enzymatic formation of the Cu(I)-hydroperoxo complex and methyl radicals, highlighting the role of oxidative DNA damage in its mechanism. selleckchem.comnih.gov The culmination of these actions results in DNA strand breaks, which are critical for the drug's cytotoxic effects. wikipedia.orgnih.govnih.govrnceus.com
Table 2: Molecular Mechanisms of DNA Interaction and Damage by this compound Hydrochloride
| Mechanism | Description | Consequence/Impact on DNA and Cell Function |
| Alkylation of DNA | This compound, via its active metabolites (e.g., methyl carbonium ion), adds alkyl groups to DNA bases, specifically methylating guanine at the O-6 position. drugbank.comwikipedia.orgpatsnap.comresearchgate.netnih.govrnceus.comnih.gov | Methylated DNA becomes prone to breakage and leads to mispairing of DNA bases during replication, inducing mutations and chromosomal breaks, ultimately disrupting DNA synthesis. wikipedia.orgpatsnap.comnih.gov |
| DNA Cross-linking | Formation of covalent bonds between guanine bases in DNA double-helix strands, preventing the unwinding and separation of DNA necessary for replication. drugbank.comrnceus.com | Inhibits DNA replication and transcription, leading to cell cycle arrest and eventual apoptosis. drugbank.comrnceus.com |
| Induction of Strand Breaks | Direct damage to DNA strands. This can occur through various pathways, including the formation of methyl radicals and the generation of reactive oxygen species (e.g., hydrogen peroxide) during auto-oxidation, which attack DNA. drugbank.compatsnap.comnih.govselleckchem.comnih.gov | Leads to chromosomal damage, including translocations and chromatid breaks, contributing to cellular dysfunction and programmed cell death. wikipedia.orgnih.govpharmacology2000.comnih.govrnceus.com |
| Inhibition of Synthesis | While not fully defined, this compound is thought to inhibit the synthesis of protein, RNA, and DNA, possibly by interfering with transmethylation of methionine into tRNA. drugbank.comtargetmol.comwho.inthres.canih.gov | Disrupts the fundamental cellular machinery required for growth and division, contributing to cytotoxic effects. drugbank.comtargetmol.comwho.inthres.canih.gov |
Inhibition of Nucleic Acid Synthesis (DNA, RNA)
This compound's active metabolites are thought to inhibit the synthesis of DNA and RNA nih.govpharmacology2000.combccancer.bc.ca. As an alkylating agent, this compound works by methylating guanine at the O-6 position of DNA, similar to dacarbazine (B1669748) wikipedia.org. This methylation process is crucial, as it leads to the mispairing of DNA bases during replication, subsequently inducing mutations and chromosomal breaks patsnap.com. This significantly disrupts DNA synthesis and function in rapidly dividing cancer cells patsnap.com. The drug can also directly damage DNA through an alkylation reaction cancercareontario.ca. Furthermore, it inhibits the incorporation of small DNA precursors cancercareontario.ca. Once activated, this compound induces chromosomal damage, including chromosomal translocations and chromatid breaks pharmacology2000.com. This disruption ultimately leads to programmed cell death, or apoptosis, in cancer cells patsnap.comwikipedia.org.
Impact on Protein Synthesis and tRNA Transmethylation
Beyond its effects on nucleic acids, this compound also impacts protein synthesis. Following metabolic activation, the drug inhibits the transmethylation of methionine into transfer RNA (tRNA) nih.govpharmacology2000.comwho.intgoogle.comlecturio.com. The subsequent lack of functional tRNA can lead to the cessation of protein synthesis, which in turn can affect DNA and RNA synthesis nih.govpharmacology2000.comgoogle.com.
Generation of Reactive Oxygen Species and Oxidative Stress
This compound's active metabolites are capable of generating reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) patsnap.comnih.govnih.govdrugbank.com. The formation of hydrogen peroxide occurs as a result of the auto-oxidation of this compound to its azo derivative google.comnih.govdrugbank.comhres.ca. These ROS contribute to oxidative stress within cancer cells by causing damage to cellular components, including proteins, lipids, and DNA patsnap.comarchivesofmedicalscience.commdpi.comresearchgate.net. The accumulation of such damage ultimately impedes the cancer cells' ability to survive and proliferate patsnap.com. This increase in oxidative stress results from a disparity between oxidant and antioxidant mechanisms, where ROS levels rise while antioxidant system activity declines archivesofmedicalscience.com. Chemotherapeutics like this compound can suppress antioxidant system function, specifically inhibiting glutathione (B108866) peroxidase, catalase, and superoxide (B77818) dismutase, which leads to increased oxidative stress and ROS buildup archivesofmedicalscience.commdpi.com.
Cell Cycle Specificity and Effects (e.g., S and G2 Phases)
This compound is considered a cell cycle phase-specific agent, with its cytotoxic effects being particularly prominent during the S and G2 phases of the cell cycle nih.govcancercareontario.cagoogle.com. In the S phase, DNA replication occurs, and the drug's mechanisms of inhibiting DNA synthesis are critical nih.govwikipedia.orgoncolink.org. In the G2 phase, where the cell prepares for mitosis by synthesizing various proteins, this compound's impact on protein synthesis and potential to cause chromosomal damage further disrupts cell cycle progression nih.govoncolink.orgnih.gov. Proliferating cancer cells, which need to replicate their DNA, undergo programmed cell death in response to this compound-induced DNA strand breaks wikipedia.org.
Immunosuppressive Properties of this compound Hydrochloride
This compound is also recognized as an immunosuppressive agent bccancer.bc.ca. Its use can lead to myelosuppression, a decrease in bone marrow activity resulting in reduced blood cell production patsnap.comnih.gov. This property contributes to its clinical utility, particularly in combination chemotherapy regimens, but also highlights its broad cellular impact nih.govpatsnap.compharmacology2000.com.
Data Tables
| Mechanistic Action | Description |
| DNA Alkylation | This compound, after metabolic activation, methylates guanine at the O-6 position, leading to DNA base mispairing, mutations, and chromosomal breaks. This disrupts DNA synthesis and induces apoptosis in proliferating cancer cells. patsnap.comwikipedia.org |
| RNA Inhibition | Active metabolites of this compound inhibit RNA synthesis. nih.govpharmacology2000.combccancer.bc.cacancercareontario.ca |
| Protein Inhibition | This compound inhibits protein synthesis by disrupting the transmethylation of methionine into tRNA, leading to a lack of functional tRNA. nih.govpharmacology2000.comwho.intgoogle.comlecturio.com |
| ROS Generation | This compound and its derivatives generate reactive oxygen species (ROS) like hydrogen peroxide through auto-oxidation. These ROS cause oxidative stress and damage cellular components, including DNA, proteins, and lipids. patsnap.comnih.govnih.govdrugbank.comhres.caarchivesofmedicalscience.commdpi.comresearchgate.net |
| Cell Cycle Impact | This compound exerts specific cytotoxic effects during the S (DNA synthesis) and G2 (preparation for mitosis) phases of the cell cycle, leading to cell death in rapidly dividing cells. nih.govwikipedia.orgcancercareontario.cagoogle.comoncolink.org |
| Immunosuppression | This compound functions as an immunosuppressive agent, capable of causing myelosuppression, which is a reduction in bone marrow activity and blood cell production. patsnap.combccancer.bc.canih.gov |
Table 1: Summary of this compound Hydrochloride's Mechanistic Actions
Pharmacokinetic Studies and Pharmacodynamics of Procarbazine Hydrochloride
Absorption and Distribution Kinetics
The pharmacokinetic profile of procarbazine (B1678244) hydrochloride begins with its rapid and complete absorption, followed by extensive distribution throughout the body, including critical penetration into the central nervous system.
Systemic Bioavailability and Peak Plasma Concentrations
This compound hydrochloride demonstrates rapid and complete absorption from the gastrointestinal tract following oral administration hres.cadrugs.combccancer.bc.canih.govtheoncologypharmacist.com. Peak plasma concentrations are typically achieved quickly, within a timeframe of 0.5 to 1 hour drugs.comnih.govresearchgate.netcancercareontario.ca. In specific studies involving a single oral dose of 300 mg this compound hydrochloride, the mean maximum plasma concentration was observed to be reached in as little as 12.5 minutes hres.caresearchgate.netnih.gov. Furthermore, oral administration of this compound can result in plasma concentrations that are comparable to those observed after intravenous administration of the drug pharmacology2000.comdrugs.com.
hres.cadrugs.combccancer.bc.canih.govtheoncologypharmacist.comhres.cadrugs.comnih.govresearchgate.netcancercareontario.canih.govpharmacology2000.comdrugs.comDistribution into Tissues and Central Nervous System Penetration
A significant pharmacokinetic characteristic of this compound is its ability to readily cross the blood-brain barrier (BBB) patsnap.comhres.cadrugs.comnih.govresearchgate.netcancercareontario.canih.gov. This allows for the drug to achieve therapeutic concentrations within the central nervous system (CNS), making it effective in treating brain tumors patsnap.comhres.cadrugs.comnih.govresearchgate.netnih.gov. Peak cerebrospinal fluid (CSF) levels are reached approximately 0.5 to 1.5 hours after administration, and the drug rapidly equilibrates between plasma and CSF following oral intake hres.cadrugs.comnih.govresearchgate.net. Beyond the CNS, this compound is distributed into various tissues throughout the body, with the highest concentrations found in the liver, kidneys, intestinal wall, and skin drugs.combccancer.bc.cacancercareontario.ca.
Metabolic Pathways and Metabolite Profiling
This compound is a prodrug that undergoes extensive metabolic transformation to yield its active cytotoxic forms.
Primary Sites of Metabolism (Liver, Kidneys)
The primary sites for the metabolism of this compound are the liver and kidneys patsnap.comdrugbank.comhres.cadrugs.combccancer.bc.cawikipedia.org. This metabolic activation is largely facilitated by the cytochrome P450 enzyme system, specifically involving microsomal P450 oxidoreductase, and also by mitochondrial monoamine oxidase (MAO) patsnap.compharmacology2000.comhres.cabccancer.bc.canih.govwikipedia.org.
Kinetics of Azo-Procarbazine Formation and Elimination
As a prodrug, this compound undergoes rapid metabolic transformation into active intermediates pharmacology2000.comhres.canih.govresearchgate.nettandfonline.com. It is quickly oxidized to azo-procarbazine, which serves as a major circulating metabolite patsnap.compharmacology2000.comhres.catheoncologypharmacist.comresearchgate.netnih.gov. Studies have demonstrated that azo-procarbazine is formed very rapidly from the parent compound researchgate.netnih.gov. In one investigation, the mean maximum plasma concentration (Cmax) and area under the curve (AUC) ratios of azo-procarbazine to this compound were estimated at 5.5 and 45.2, respectively hres.caresearchgate.netnih.gov. Importantly, azo-procarbazine is eliminated from the plasma at a significantly slower rate than this compound itself researchgate.netnih.gov. Further metabolism of azo-procarbazine leads to the formation of methyl- and benzylazoxy-procarbazine, which are recognized as the active alkylating metabolites responsible for its cytotoxic effects pharmacology2000.comresearchgate.netmims.com. The metabolic pathway continues with these intermediates eventually degrading to N-isopropylterephthalamic acid, which is an inactive and final metabolite hres.cabccancer.bc.canih.govcancercareontario.camims.com.
patsnap.comdrugbank.comhres.cadrugs.combccancer.bc.cawikipedia.orgpatsnap.compharmacology2000.comhres.cabccancer.bc.canih.govwikipedia.orgpatsnap.compharmacology2000.comhres.catheoncologypharmacist.comresearchgate.netnih.govresearchgate.netnih.govhres.caresearchgate.netnih.govhres.caresearchgate.netnih.govresearchgate.netnih.govpharmacology2000.comresearchgate.netmims.comhres.cabccancer.bc.canih.govcancercareontario.camims.comElimination and Excretion Pathways
The elimination of this compound and its metabolites occurs predominantly through the renal system pharmacology2000.comhres.cadrugs.combccancer.bc.canih.govtheoncologypharmacist.comtandfonline.commims.com. Approximately 70% of a administered dose, when traced with 14C-labeled this compound, is excreted in the urine as the inactive metabolite N-isopropylterephthalamic acid within 24 hours, regardless of whether the administration route was oral or intravenous hres.cabccancer.bc.canih.govtandfonline.commims.com. A minimal amount, typically less than 5% to 20%, of the excreted drug is found as the unchanged parent compound pharmacology2000.combccancer.bc.camims.com. This compound itself has a very short plasma elimination half-life, approximately 9.2 to 10 minutes hres.cadrugs.comnih.govresearchgate.netnih.govwikipedia.orgnih.gov. In contrast, its active metabolite, methylazoxy-procarbazine, has a longer half-life, around 1 hour nih.govtandfonline.com. It is important to note that compromised renal or hepatic function can impede the elimination of both this compound and its active metabolites, potentially leading to altered pharmacokinetic profiles theoncologypharmacist.comtandfonline.com.
pharmacology2000.comhres.cadrugs.combccancer.bc.canih.govtheoncologypharmacist.comtandfonline.commims.comhres.cabccancer.bc.canih.govtandfonline.commims.compharmacology2000.combccancer.bc.camims.comhres.cadrugs.comnih.govresearchgate.netnih.govwikipedia.orgnih.govnih.govtandfonline.comtheoncologypharmacist.comtandfonline.comPharmacokinetic Interactions with Other Agentsthis compound hydrochloride can engage in several pharmacokinetic interactions with co-administered agents, influencing their absorption or enhancing their effects. It has been observed to interfere with the absorption of digoxin.hres.caFurthermore, this compound may enhance the effects of antidiabetic medications and levodopa.hres.caSensitivity to this compound can be heightened when used concurrently with carbamazepine, suggesting that such concomitant use should be approached with caution or avoided.hres.ca
Certain drugs that depress the central nervous system (CNS), including barbiturates, antihistamines, narcotics, hypotensive agents, and phenothiazines, should be used with caution alongside this compound due to the potential for potentiated CNS depression. hres.ca
Regarding alcohol, the concomitant consumption of ethyl alcohol with this compound is contraindicated, as it may induce a disulfiram-like reaction. hres.casgpharma.comunboundmedicine.com This reaction can manifest as symptoms such as headache, facial flushing, palpitations, nausea, vomiting, or hypertension. hres.ca Additionally, cigarette smoking may elevate the risk of secondary lung cancer in patients undergoing this compound therapy. unboundmedicine.com
Impact of Enzyme-Inducing Antiseizure Drugs on this compound PharmacokineticsEnzyme-inducing antiseizure drugs (EIASDs), such as phenytoin, phenobarbital, and carbamazepine, are recognized as potent inducers of various cytochrome P450 (CYP) isozymes and UDP-glucuronyltransferases, which are key enzyme systems involved in hepatic drug metabolism.aacrjournals.orgA study conducted by Grossman et al. (2006) specifically investigated the effect of EIASDs on the pharmacokinetics and tolerability of this compound hydrochloride in patients with high-grade glioma.aacrjournals.orgnih.gov
Research Findings on EIASD Co-administration and this compound Pharmacokinetics
| Cohort | Maximum Tolerated Dose (MTD) (mg/m²/d) | Pharmacokinetic Profile | Key Observation | Potential Associated Risk |
| With EIASDs | 393 aacrjournals.orgnih.gov | Linear aacrjournals.orgnih.gov | No significant effect on this compound pharmacokinetics aacrjournals.orgnih.gov | Significant hepatic dysfunction in some patients aacrjournals.orgnih.gov |
| Without EIASDs | 334 (highest dose evaluated) aacrjournals.orgnih.gov | Linear aacrjournals.orgnih.gov | Baseline for comparison; no significant difference in this compound pharmacokinetics observed aacrjournals.orgnih.gov | - |
Note: While linear pharmacokinetics were observed, a marked increase in peak this compound levels on day 5 relative to day 1 was noted across both cohorts, attributed to decreased apparent oral clearance due to autoinhibition of hepatic metabolism with daily dosing. aacrjournals.orgnih.gov
Monoamine Oxidase Inhibitory Activity and Associated Interactionsthis compound hydrochloride exhibits monoamine oxidase (MAO) inhibitory activity.hres.cawikidoc.orgsgpharma.comunboundmedicine.comethernet.edu.etnih.govbccancer.bc.camims.comwikipedia.orgThis inhibitory action necessitates caution with several concomitant medications and dietary components. Sympathomimetic drugs, such as decongestants or methylphenidate, and tricyclic antidepressant drugs, including amitriptyline (B1667244) hydrochloride and imipramine (B1671792) hydrochloride, should be avoided due to the risk of inducing hypertensive reactions.hres.cawikidoc.orgsgpharma.comunboundmedicine.comnih.gov
The MAO inhibitory activity also extends to dietary interactions. Foods and dietary supplements with a high tyramine (B21549) content, such as wine, yogurt, ripe cheese, and bananas, should be avoided during this compound therapy. hres.casgpharma.comunboundmedicine.comwikipedia.org Ingesting these substances can lead to reactions including headache, flushed face, palpitations, nausea, vomiting, or hypertension. hres.ca Although theoretically possible, the occurrence of hypertensive crises due to tyramine-rich foods appears to be rare. wikipedia.org
Furthermore, profound interactions can occur with certain analgesics; concurrent use of opioid analgesics, particularly meperidine, may result in deep coma and death and should be avoided. unboundmedicine.com Seizures and hyperpyrexia have been reported with the concurrent use of this compound alongside MAO inhibitors, tricyclic antidepressants, SSRI antidepressants (specifically, this compound should not be used within five weeks of fluoxetine), or carbamazepine. unboundmedicine.com this compound may also theoretically interact with insulin (B600854) and sulfonylureas, potentially leading to an increased hypoglycemic response. bccancer.bc.ca
Dose-Dependent Pharmacokinetic Characteristicsthis compound hydrochloride is characterized by rapid and complete absorption from the gastrointestinal tract following oral administration, typically achieving peak plasma levels within 0.5 to 1 hour.tandfonline.comnih.govmims.comThe drug readily permeates the blood-brain barrier, with peak cerebrospinal fluid levels observed within 0.5 to 1.5 hours after administration.tandfonline.comnih.govmims.comthis compound has a relatively short plasma half-life of approximately 10 minutes.hres.catandfonline.comnih.govwikipedia.org
The drug undergoes rapid and extensive metabolism, primarily within the liver. hres.catandfonline.comnih.govmims.com This metabolic process involves oxidation to azo-procarbazine by microsomal cytochrome P450 oxidoreductase and mitochondrial monoamine oxidase enzymatic conversion. tandfonline.comnih.govbccancer.bc.camims.comwikipedia.org These transformations lead to the formation of active intermediates, including azo- and methylazoxy-metabolites. bccancer.bc.camims.comwikipedia.org
Despite a generally linear pharmacokinetic profile, research has indicated a notable increase in peak this compound levels on day 5 of daily dosing compared to day 1. aacrjournals.orgnih.gov This elevation is not attributed to drug accumulation but rather to a decrease in apparent oral clearance, likely resulting from autoinhibition of hepatic metabolism with continuous daily administration. aacrjournals.orgnih.gov
Preclinical Research and Experimental Models
In Vitro Cytotoxicity and DNA Damage Studies
Analysis of DNA Depolymerization and Damage InductionThe active metabolites of procarbazine (B1678244) hydrochloride are primarily responsible for its DNA-damaging and cytotoxic effects. Specifically, the azoxy metabolites, generated through complex metabolic pathways, are capable of inducing significant DNA damagefishersci.ca. Investigations using alkaline elution techniques in murine L1210 leukemia tumor cells revealed that neither this compound hydrochloride nor most of its chemical degradation products, with the exception of an aldehyde derivative at high concentrations, caused substantial DNA strand breakagefishersci.ca. Similarly, azo-procarbazine, the primary enzymatic oxidation product, did not induce strand breaksfishersci.ca. However, exposure to either of the two azoxy-procarbazine isomers led to considerable DNA damage, including single-strand breaks and alkali-labile sitesfishersci.ca. The azoxy 2 isomer was notably more potent, causing 14 to 20 times more DNA damage and demonstrating approximately 7-fold greater toxicity than the azoxy 1 metabolite at equimolar concentrations in L1210 cellsfishersci.ca.
Beyond direct alkylation, this compound can also induce oxidative DNA damage. In the presence of copper (Cu(II)), this compound has been shown to induce piperidine-labile and formamidopyrimidine-DNA glycosylase-sensitive lesions at specific DNA sequences, such as 5'-ACG-3' and 5'-TG-3' in human p53 tumor suppressor gene and c-Ha-ras-1 protooncogene fragments citeab.com. This mechanism involves the generation of methyl radicals, suggesting that oxidative stress contributes to its genotoxic profile citeab.com.
In Vivo Genotoxicity and Mutagenicity Assessments
This compound hydrochloride is recognized as a potent DNA-reactive hematopoietic carcinogen with well-characterized clastogenic activity in in vivo systems wikipedia.orgmims.comguidetopharmacology.org. The complexity of its metabolism underscores why in vivo evaluations are often more effective in detecting its genotoxic potential compared to in vitro assays wikipedia.orgmims.comfishersci.co.uk.
Micronucleus Induction in Hematopoietic Cellsthis compound hydrochloride consistently demonstrates potent micronucleus (MN) inducing activity in hematopoietic cells, including those in bone marrow and peripheral bloodwikipedia.orgmims.comuni.lufishersci.canih.gov. A study in male MutaMouse transgenic rodents, involving oral exposure to PCH for 28 consecutive days, showed a significant dose-related increase in micronuclei in both immature and mature erythrocyteswikipedia.orgmims.com. Samples collected two days after treatment cessation confirmed this inductionwikipedia.org. For example, a single intraperitoneal injection of 50 mg/kg PCH resulted in a robust 19.6-fold increase in micronuclei in blood in MutaMouse modelswikipedia.orguni.lufishersci.ca.
Table 1: Micronucleus Induction by this compound Hydrochloride in MutaMouse Hematopoietic Cells
| Treatment Group (mg/kg/day, oral for 28 days) | Micronucleus Induction (Fold Increase, Day 28 + 2d) wikipedia.orgmims.com |
| 6.25 (Low) | Significant dose-related induction |
| 12.5 (Mid) | Significant dose-related induction |
| 25 (High) | Significant dose-related induction |
LacZ and Pig-a Mutation Frequencies in Transgenic Rodent Modelsthis compound hydrochloride effectively induces gene mutations in transgenic rodent models, addressing the limitations of in vitro assays for this compoundwikipedia.orgguidetopharmacology.orguni.lu. A comprehensive study involving oral administration of PCH (6.25, 12.5, and 25 mg/kg/day) to male MutaMouse transgenic rodents for 28 days revealed significantly elevated mutant frequencies in both the lacZ reporter gene in bone marrow and the Pig-a gene in circulating erythrocytes, even at the lowest tested dosewikipedia.orgmims.comguidetopharmacology.org.
Table 2: LacZ Mutant Frequencies in MutaMouse Bone Marrow (28 + 3d) wikipedia.org
| Treatment Group (mg/kg/day) | LacZ Mutant Frequency (Fold Increase vs. Control) | Statistical Significance (p-value) |
| 6.25 (Low) | 2.0 | < 0.05 |
| 12.5 (Mid) | 3.5 | < 0.05 |
| 25 (High) | 6.8 | < 0.05 |
These elevated lacZ mutant frequencies were sustained at 28 + 70 days post-treatment wikipedia.org. A strong correlation (R² ≥ 0.956) was observed between PCH-induced lacZ and Pig-a mutant frequencies across immature and mature erythrocytes, except for mature erythrocytes at the 70-day time point (R² = 0.902) wikipedia.orgmims.com. Earlier research indicated that a single 50 mg PCH/kg intraperitoneal dose did not increase lacZ mutation frequencies in multiple tissues, although strong clastogenic activity was present wikipedia.orguni.lufishersci.ca. However, administering 150 mg/kg/day for five consecutive days (cumulative dose of 750 mg/kg) successfully induced lacZ mutations, particularly in lung, bone marrow, and spleen wikipedia.org. The Pig-a gene mutation assay also clearly demonstrated a significant increase in mutations in the this compound hydrochloride treatment group wikidata.org. Advanced techniques like Duplex Sequencing (DS) have further confirmed significant dose-dependent increases in mutations across all PCH doses in MutaMouse bone marrow, showing lower intra-group variability and enabling detection at lower doses than conventional lacZ assays nih.gov.
Reproductive and Developmental Toxicity in Preclinical Models
Neurogenic Tumors in Offspring
Preclinical studies have demonstrated that this compound hydrochloride acts as a potent transplacental neurotropic carcinogen in animal models, particularly rats nih.govnih.gov. Exposure during gestation can lead to the development of neurogenic tumors in the offspring.
Detailed Research Findings: In rats, intravenous injections of 125 mg/kg of this compound hydrochloride on day 22 of gestation resulted in neurogenic tumors in the offspring hres.carxlist.com. Furthermore, transplacental exposure to this compound hydrochloride in rats has been shown to induce cancer of neural tissue, specifically neurinomas nih.gov. Intraperitoneal administration of this compound hydrochloride also caused brain cancer, identified as olfactory neuroblastomas, in both rats and mice nih.gov.
Beyond tumor induction, this compound hydrochloride has also been associated with neuroteratogenic effects. Pregnant Sprague-Dawley rats treated with this compound from day 12 through day 15 of gestation exhibited dose-dependent effects on their offspring. A dose of 10 mg/kg/day caused marked micrencephaly (abnormally small brain) without other overt teratological changes nih.gov. Offspring prenatally exposed to teratogenic doses (5.0 and 10.0 mg/kg/day) displayed reduced rearing behavior in an open-field test, although ambulation in the periphery remained unaffected nih.gov. Despite the significant reduction in brain size in the group receiving teratogenic doses, sodium-dependent high-affinity choline (B1196258) uptake and choline acetyltransferase activity in the cortex and hippocampus did not differ from control groups nih.gov.
The mechanism underlying this compound's transplacental neurocarcinogenicity is linked to its metabolic activation. This compound is a prodrug that undergoes complex metabolic transformation into active intermediates, including methyldiazonium hydroxide (B78521) nih.govnih.gov. This ultimate reactant initiates malignant transformation by alkylating cellular DNA nih.gov. Following a single intraperitoneal administration of (14C-methyl)this compound at 110 mg/kg on day 22 of gestation, methylation products with cellular DNA were detected in fetal and maternal rat organs nih.gov. The ratio of O6-methylguanine to N7-methylguanine in the brain, lung, intestines, and placenta was found to be approximately 0.11, consistent with the pattern of other methylating carcinogens that induce malignant transformation via methyldiazonium hydroxide nih.gov.
Data Table: Key Preclinical Findings on this compound-Induced Neurogenic Tumors in Offspring
| Animal Model & Route | Dose of this compound HCl | Gestational Exposure Period | Observed Effects in Offspring | Citation |
| Rat (IV) | 125 mg/kg | Day 22 of gestation | Neurogenic tumors | hres.carxlist.com |
| Rat (Transplacental) | Not specified | Not specified | Neurinoma (neural tissue cancer) | nih.gov |
| Rat (IP) | 110 mg/kg | Day 22 of gestation | DNA methylation (N7-methylguanine, O6-methylguanine) in fetal tissues, indicating malignant transformation initiation | nih.gov |
| Rat & Mouse (IP) | Not specified | Not specified | Olfactory neuroblastoma (brain cancer) | nih.gov |
| Sprague-Dawley Rat (oral) | 10 mg/kg/day | Day 12-15 of gestation | Marked micrencephaly | nih.gov |
| Sprague-Dawley Rat (oral) | 5.0 & 10.0 mg/kg/day | Day 12-15 of gestation | Decreased rearing behavior | nih.gov |
Mechanisms of Drug Resistance to Procarbazine Hydrochloride
Role of DNA Repair Enzymes
The primary mechanism of action for procarbazine (B1678244) involves its conversion into active intermediates that methylate DNA, predominantly forming O6-methylguanine adducts tandfonline.compharmacology2000.compatsnap.comoup.com. Cellular defenses against this damage, specifically DNA repair enzymes, play a critical role in mediating resistance tandfonline.comnih.gov.
O6-Alkylguanine-DNA Alkyltransferase (MGMT), also known as AGT or O6-methylguanine-DNA methyltransferase, is a key DNA repair protein that confers resistance to alkylating agents like this compound tandfonline.compharmacology2000.commdpi.comebi.ac.uk. MGMT directly reverses the alkylation damage by transferring the O6-alkyl group from guanine (B1146940) to an active site cysteine residue on the enzyme itself, thereby restoring the guanine base and preventing the formation of cytotoxic DNA cross-links mdpi.comebi.ac.ukaacrjournals.org. This is a "suicide" repair mechanism, as each MGMT molecule can only act once, becoming irreversibly inactivated in the process aacrjournals.orgaacrjournals.org. Increased expression or activity of MGMT in tumor cells leads to efficient repair of the O6-methylguanine lesions induced by this compound, diminishing the drug's cytotoxic effects and contributing to drug resistance tandfonline.comresearchgate.netpharmacology2000.commdpi.comaacrjournals.org. Studies have shown that tumors with high MGMT activity exhibit significant resistance to this compound aacrjournals.orgresearchgate.net.
Mismatch Repair (MMR) is another crucial DNA repair pathway implicated in this compound resistance tandfonline.comnih.gov. While MGMT directly removes the alkyl adduct, the MMR system, particularly proteins like human MutS homolog 2 (hMSH2), is involved in recognizing and processing DNA mismatches, including those resulting from alkylation damage tandfonline.comnih.govidrblab.net. Defects in the MMR system, such as a deficiency in hMSH2, can render cancer cells resistant to the cytotoxic effects of SN1 DNA methylators like this compound and temozolomide (B1682018) nih.govresearchgate.net. When the MMR pathway is deficient, the cell loses its ability to recognize and attempt to repair the O6-methylguanine lesions, which, if left unrepaired, would typically lead to cytotoxic events (e.g., double-strand breaks) during DNA replication aacrjournals.orgnih.gov. Therefore, hMSH2 mismatch-repair deficiency can lead to a state of "alkylation tolerance," where cells survive this compound-induced DNA damage tandfonline.comnih.govnih.govresearchgate.net.
Table 1: Key DNA Repair Enzymes and Their Role in this compound Resistance
| DNA Repair Enzyme/Pathway | Mechanism of Action (Relevant to this compound) | Impact on this compound Resistance |
| O6-Alkylguanine-DNA Alkyltransferase (MGMT) | Directly removes O6-methylguanine adducts from DNA by transferring the alkyl group to its own cysteine residue, thereby neutralizing the DNA damage. mdpi.comebi.ac.ukaacrjournals.org | Increased expression/activity leads to resistance by efficiently repairing this compound-induced DNA lesions. tandfonline.comresearchgate.netpharmacology2000.commdpi.com |
| Mismatch Repair (MMR) (e.g., hMSH2) | Recognizes and initiates repair of DNA mismatches and certain DNA adducts, including those formed by methylating agents. nih.govidrblab.net | Deficiency (e.g., hMSH2) leads to "alkylation tolerance," allowing cells to survive this compound-induced damage. tandfonline.comnih.govnih.govresearchgate.net |
O6-Alkylguanine-DNA Alkyltransferase (MGMT)
Cellular Pathways Involved in Resistance
Beyond specific DNA repair enzymes, comprehensive studies over recent decades have clarified that various cellular pathways contribute to the mechanisms of drug resistance to this compound researchgate.netcancerindex.org. This compound's cytotoxicity is primarily mediated by its methylating properties, leading to the generation of O6-methylguanine, a mutagenic and carcinogenic agent researchgate.net. The development of resistance can be rapid in tumor cells researchgate.net. Although the precise mechanisms are complex, the critical role of the methylating pathway in its cellular toxicity is increasingly recognized as a key determinant of resistance tandfonline.comresearchgate.net. This often involves the tumor's ability to minimize the accumulation of DNA lesions or to tolerate them, which can include alterations in drug metabolism or efflux, although specific detailed cellular pathways are less explicitly defined compared to DNA repair.
Lack of Cross-Resistance with Other Chemotherapeutic Agents
A notable characteristic of this compound hydrochloride is its unique mechanism of action, which often results in a lack of cross-resistance with other classes of chemotherapeutic agents tandfonline.comhres.cadrugbank.combccancer.bc.ca. This compound functions through multiple sites of action and is not cross-resistant with other alkylating agents, cytostatics, or radiotherapy tandfonline.com. This distinct profile has prompted a renewed interest in this compound, particularly in combination therapies for diseases like Hodgkin's lymphoma and gliomas tandfonline.comhres.ca. The absence of cross-resistance suggests that this compound can remain effective even when resistance to other agents has developed, making it a valuable component in multi-drug regimens tandfonline.comhres.cabccancer.bc.ca.
Clinical Research Applications and Efficacy
Procarbazine (B1678244) Hydrochloride in Combination Chemotherapy Regimens for Hodgkin Lymphoma
This compound hydrochloride has been a cornerstone in several combination chemotherapy regimens for Hodgkin lymphoma, demonstrating its crucial role in systemic cancer treatment. citeab.comfishersci.ca
The MOPP regimen, comprising Mechlorethamine, Vincristine (B1662923), this compound, and Prednisone, was among the earliest effective combination therapies for Hodgkin lymphoma. citeab.comfishersci.ca This regimen demonstrated notable efficacy, achieving a complete remission rate of 81% in patients who had not received prior treatment. fishersci.ca The median duration of complete remission observed with six cycles of the MOPP combination ranged from 29 to 42 months. fishersci.ca While initially highly effective, the utility of the MOPP regimen was later constrained by concerns regarding its long-term toxicities. citeab.com
Table 1: Efficacy of MOPP Regimen in Untreated Hodgkin Lymphoma
| Efficacy Parameter | Data | Citation |
| Complete Remission Rate | 81% | fishersci.ca |
| Median Duration of Complete Remission (after 6 cycles) | 29-42 months | fishersci.ca |
The BEACOPP regimen, which includes Bleomycin, Etoposide, Doxorubicin (B1662922), Cyclophosphamide, Vincristine, this compound, and Prednisone, represented an advancement over earlier regimens like MOPP in the treatment of Hodgkin lymphoma. nih.gov Studies have investigated the efficacy of escalated BEACOPP (eBEACOPP). In the phase 3 German Hodgkin Study Group (GHSG) HD18 trial, patients with PET-negative disease (Deauville score of 1-2) achieved 5-year progression-free survival (PFS) rates of 91.2% and 93.0% with 6 to 8 or 4 cycles of eBEACOPP, respectively. Another key trial, the GHSG HD21, compared eBEACOPP with the BrECADD regimen, showing that BrECADD led to superior progression-free survival, with 4-year rates of 94% compared to 91% for eBEACOPP.
Table 2: Efficacy of eBEACOPP Regimen in Hodgkin Lymphoma
| Study/Regimen | Patient Population | 5-Year Progression-Free Survival | Citation |
| GHSG HD18 Trial (eBEACOPP, PET-negative) | 6-8 cycles | 91.2% | |
| 4 cycles | 93.0% | ||
| GHSG HD21 Trial (eBEACOPP arm vs BrECADD) | Advanced Hodgkin Lymphoma | 91% (eBEACOPP) vs 94% (BrECADD) (4-year rates) |
A renewed interest in this compound hydrochloride has emerged, particularly in combination with other agents for Hodgkin lymphoma and gliomas, owing to its significant therapeutic activity. citeab.com Ongoing clinical trials are exploring novel combinations to enhance treatment efficacy and refine strategies for Hodgkin lymphoma. These include studies investigating Brentuximab Vedotin in combination with doxorubicin and dacarbazine (B1669748) (NCT02505269), and a regimen known as BrEPEM-LH-22017 (NCT03576378) which incorporates Brentuximab Vedotin, cyclophosphamide, this compound, etoposide, mitoxantrone, and prednisone. Another trial (NCT02191930) is evaluating Brentuximab Vedotin alongside cyclophosphamide, doxorubicin, and prednisolone. The BrECADD regimen (Brentuximab Vedotin, etoposide, doxorubicin, cyclophosphamide, dacarbazine, and dexamethasone) has been selected as an experimental arm in the HD21 study due to its more favorable toxicity profile compared to BrECAPP (which includes this compound). Furthermore, integrating immunotherapy agents like brentuximab vedotin and nivolumab (B1139203) with conventional chemotherapy is being investigated for classical Hodgkin lymphoma, with the aim of improving treatment outcomes.
BEACOPP Regimen (Bleomycin, Etoposide, Doxorubicin, Cyclophosphamide, Vincristine, this compound, Prednisone)
This compound Hydrochloride in Treatment of Brain Tumors
This compound hydrochloride is notable for its ability to effectively penetrate the central nervous system, making it a valuable agent in the treatment of various brain tumors.
Table 3: Efficacy of this compound-containing Regimens in High-Grade Gliomas and Anaplastic Astrocytomas
| Regimen/Context | Patient Population | Outcome Measure(s) | Data | Citation |
| Single-agent this compound | Recurrent Glioblastoma/Anaplastic Astrocytoma | Response Rate | 15-25% | citeab.com |
| This compound + Tamoxifen | Recurrent High-Grade Gliomas | Overall Response Rate | 30% | citeab.com |
| Anaplastic Astrocytoma (vs Glioblastoma) | Median Time to Progression | 33 weeks (vs 13 weeks) | ||
| Anaplastic Astrocytoma (vs Glioblastoma) | Median Survival Time | 57 weeks (vs 27 weeks) | ||
| PCV (this compound, Lomustine (B1675051), Vincristine) in BBSFOP protocol | Children <5 years with High-Grade Glioma (first-line) | 5-Year Progression-Free Survival | 35% | citeab.com |
| 5-Year Overall Survival | 59% | citeab.com | ||
| Hyperfractionated Radiotherapy + this compound, Nimustine (ACNU), Vincristine | High-Grade Gliomas | Objective Response Rate | 38% (3/8 patients) | |
| Median Time to Progression | 10.7 months | |||
| Median Survival Time | 15.0 months | |||
| ACNU + this compound (vs ACNU alone) | Newly Diagnosed Anaplastic Astrocytoma and Glioblastoma | Median Overall Survival | 22.4 months (ACNU+PCZ) vs 27.4 months (ACNU alone) | |
| Median Progression-Free Survival | 6.9 months (ACNU+PCZ) vs 8.6 months (ACNU alone) | |||
| RT + PCV (vs RT alone) | WHO Grade 3 or 4 Astrocytoma | Median Survival | 10 months (RT-PCV) vs 9.5 months (RT alone) |
Table 4: Efficacy of this compound-containing Regimen in Primary Central Nervous System Lymphoma (PCNSL)
| Regimen/Patient Group | Objective Response Rate | Complete Response Rate | Partial Response Rate | Median Duration of Complete Response | Median Survival | 1-Year Progression-Free Survival | Citation |
| Methotrexate (B535133), Lomustine, this compound, Methylprednisolone, Intrathecal Chemotherapy (Elderly PCNSL) | 48% | 42% | 6% | 27 months | 14.3 months | 40% | citeab.com |
High-Grade Gliomas and Anaplastic Astrocytomas
Investigations in Other Malignancies (e.g., Non-Hodgkin Lymphoma, Lung Cancer, Multiple Myeloma, Malignant Melanoma)
This compound hydrochloride has been investigated for its efficacy in a range of malignancies beyond its primary indications. Its "nonclassical" alkylating mechanism of action makes it a subject of interest in diverse oncological settings nih.govtandfonline.com.
In Non-Hodgkin Lymphoma (NHL) , this compound has been a component of combination chemotherapy regimens, such as MOPP (mechlorethamine, vincristine, this compound, and prednisone) and COPP (cyclophosphamide, vincristine, this compound, and prednisone), particularly in patients with advanced stage nodular mixed or lymphocytic poorly differentiated disease nih.gov. More intensive multi-drug combinations like ProMACE-MOPP (this compound, methotrexate with leucovorin, doxorubicin, cyclophosphamide, and etoposide) have also shown beneficial effects in NHL nih.gov. A study involving THP-COPBLM (pirarubicin, cyclophosphamide, vincristine, prednisone, bleomycin, and this compound) combined with G-CSF in 42 patients with intermediate- or high-grade non-Hodgkin's lymphoma demonstrated a complete remission rate of 88% and a partial remission rate of 12% nih.govtandfonline.com. While the use of this compound-containing regimens for NHL declined with the advent of CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone), some patients with relapsed and/or refractory follicular lymphoma have achieved durable remissions with prolonged courses of daily this compound cancerindex.org.
For Lung Cancer , instances of secondary nonlymphoid malignancy, including lung cancer, have been reported in patients treated with this compound in combination with other chemotherapy and/or radiation, particularly in those with Hodgkin's disease hres.cadrugs.comoncolink.org. The risk of secondary lung cancer from such treatment appears to be amplified by tobacco use hres.cadrugs.comoncolink.org. Investigations into this compound's direct therapeutic efficacy in lung cancer as a primary treatment are less prominent in the provided search results compared to its role in secondary malignancies.
In Multiple Myeloma , this compound has been studied. A 1970 report investigated this compound (NSC-77213) in the treatment of multiple myeloma, examining its therapeutic use and administration nih.gov. Current clinical trials for multiple myeloma often investigate novel drug combinations and maintenance strategies, although direct recent studies with this compound as a primary agent are not highlighted in the provided results clinicaltrials.euvicc.org.
Regarding Malignant Melanoma , this compound is recognized as a component of chemotherapeutic cocktails hilarispublisher.com. While advanced melanoma treatments have moved towards targeted therapy and immunotherapy, chemotherapy, including this compound, remains an effective option . A phase II trial of this compound, vincristine, and lomustine (POC) in 40 patients with metastatic cutaneous malignant melanoma reported a 20% response rate, with 4 patients achieving complete remission nih.gov. All responding patients showed tumor shrinkage after one cycle, and the median duration of response was 27 weeks. The median survival for the whole group was 22 weeks, extending to 35 weeks for responding patients nih.gov. This trial indicated that the response rate to POC chemotherapy in metastatic melanoma was comparable to other cytotoxic regimens, with minimal toxicity other than nausea and vomiting nih.gov. An investigation combining this compound with N-acetyl-L-tyrosine (NAT) in melanoma research aimed to enhance its anti-melanoma efficacy and found that this combination intensified the upregulation of tyrosinase activity/protein level and p53 activation, without increasing toxicity, suggesting it as a promising anti-melanoma agent hilarispublisher.com.
Clinical Trials and Ongoing Research Directions
This compound hydrochloride continues to be investigated in various clinical trials to improve its effectiveness and explore new therapeutic applications clinicaltrials.eu. Ongoing research focuses on refining treatment strategies and potentially enhancing patient outcomes across different cancer types clinicaltrials.eu.
Table 1: Select Clinical Trials Involving this compound Hydrochloride
| NCT Number | Sponsor | Condition(s) | Start Date | Phase |
| NCT06541665 | HOPA MVZ GmbH | Untreated Primary Central Nervous System Lymphoma (PCNSL) | Not started yet | Phase 1 |
| NCT00416832 | Christine Mauz-Körholz | Lymphoma | November 2002 | Phase 2 |
| NCT00003101 | Memorial Sloan Kettering Cancer Center | Brain and Central Nervous System Tumors | August 1997 | Phase 2 |
| NCT00887146 | Alliance for Clinical Trials in Oncology | Brain and Central Nervous System Tumors | September 2009 | Phase 3 |
| NCT00574496 | Memorial Sloan Kettering Cancer Center | Lymphoma | November 2007 | Phase 2 |
| NCT02661503 | University of Cologne | Classical Hodgkin Lymphoma | July 2016 | Phase 3 |
| NCT01132807 | Alliance for Clinical Trials in Oncology | Lymphoma | May 2010 | Phase 2 |
| NCT01251107 | Fondazione Michelangelo | Hodgkin Lymphoma | March 2000 | Phase 3 |
| NCT00003114 | Case Comprehensive Cancer Center | Lymphoma | July 1997 | Phase 2 |
| NCT00079092 | Wake Forest University Health Sciences | Brain and Central Nervous System Tumors | January 2004 | Phase 2 |
| NCT00433459 | Christine Mauz-Körholz | Lymphoma | January 2007 | Phase 3 |
| NCT00004010 | Children´s Oncology Group | Lymphoma | October 1999 | Phase 2 |
| NCT00049439 | Case Comprehensive Cancer Center | Lymphoma | March 1998 | Phase 2 |
| NCT00003421 | Medical Research Council | Lymphoma | Not specified | Not specified |
| NCT05675410 | Not specified | Stage I and II Classic Hodgkin Lymphoma | Not specified | Phase 3 |
This table highlights the breadth of ongoing and past clinical trials involving this compound hydrochloride across various cancer types, with a strong focus on lymphomas and brain tumors. patsnap.commedchemexpress.comnih.gov
Comparative Studies with Newer Agents (e.g., Temozolomide)
Comparative studies with newer agents, such as temozolomide (B1682018), have been conducted to evaluate the relative efficacy of this compound-based regimens. A randomized, multicenter phase II study compared temozolomide (TMZ) with this compound (PCB) in 225 patients with glioblastoma multiforme at first relapse nih.govresearchgate.net. The study's primary objectives included determining the 6-month progression-free survival (PFS) rate and safety nih.govresearchgate.net.
Table 2: Comparison of Temozolomide (TMZ) vs. This compound (PCB) in Glioblastoma Multiforme at First Relapse
| Outcome Measure | Temozolomide (TMZ) | This compound (PCB) | P-value |
| 6-month PFS Rate | 21% | 8% | 0.008 |
| Median PFS | 12.4 weeks | 8.32 weeks | 0.0063 |
| 6-month Overall Survival Rate | 60% | 44% | 0.019 |
Strategies to Optimize Efficacy and Patient Outcomes
Strategies to optimize the efficacy of this compound hydrochloride and improve patient outcomes often involve its use in combination therapies. This compound is frequently incorporated into multi-drug regimens due to its unique mechanism of action, which includes DNA alkylation, induction of oxidative stress, and inhibition of DNA synthesis in cancer cells clinicaltrials.euwikipedia.orgpatsnap.comnih.gov. This multi-pronged approach aims to enhance anti-cancer effects and mitigate drug resistance by targeting cancer cells through different mechanisms patsnap.com.
For instance, in Hodgkin's lymphoma, this compound is a key component of regimens such as BEACOPP (bleomycin, etoposide, doxorubicin, cyclophosphamide, vincristine, this compound, and prednisone) and MOPP clinicaltrials.eupatsnap.comascopubs.org. The BEACOPP regimen has demonstrated superior disease control compared to ABVD (doxorubicin, bleomycin, vinblastine, and dacarbazine) in some trials, although with increased short-term and long-term toxicities ascopubs.org. The reintroduction of this compound in dose-intensified regimens like BEACOPP has yielded promising results in Hodgkin's lymphoma nih.gov.
In gliomas, this compound is often combined with lomustine (CCNU) and vincristine (PCV regimen), proving effective in treating various types of gliomas including astrocytomas, glioblastomas, and oligodendrogliomas nih.govdrugs.com. This combination therapy has been used as an adjuvant following surgery and radiation therapy for malignant gliomas drugs.com.
Ongoing research also focuses on the optimal dosing and scheduling of this compound within combination therapies to maximize its therapeutic benefit while minimizing potential side effects clinicaltrials.eupatsnap.com. The understanding of its pharmacokinetic properties, including its rapid absorption, distribution into the central nervous system, and metabolic activation in the liver, is crucial for optimizing its therapeutic application and improving patient outcomes patsnap.com.
Toxicological Considerations and Risk Assessment in Research
Hematologic and Neurologic Toxicities in Clinical Research
Procarbazine (B1678244) hydrochloride frequently induces hematologic toxicities, including leukopenia, anemia, and thrombocytopenia. drugs.com Myelosuppression, a decrease in bone marrow activity, often manifests two to eight weeks after the initiation of treatment. drugs.com In some cases, the resulting leukopenia can be severe enough to require hospitalization to prevent systemic infections. drugs.com The medication can also cause hemolysis and the appearance of Heinz-Ehrlich inclusion bodies in red blood cells. drugs.com Hemorrhagic tendencies such as petechiae, purpura, epistaxis, hemoptysis, hematemesis, hematuria, and melena have also been reported. drugs.com Due to these risks, it is recommended to discontinue therapy if the leukocyte count drops below 4000/mm³ or the platelet count is less than 100,000/mm³. drugs.com
Neurologic toxicity is another significant concern with this compound hydrochloride. Central neurotoxicity can manifest as weakness, loss of balance or coordination, unsteadiness, dizziness, or drowsiness. oncolink.org The drug is known to have monoamine oxidase (MAO) inhibitory activity, which can lead to interactions with certain foods and other medications. tandfonline.comdrugs.com
A retrospective study comparing this compound and lomustine (B1675051) (PC) with a regimen that also included vincristine (B1662923) (PCV) for recurrent adult glioma found that the PC group experienced significantly lower hematologic toxicity. spandidos-publications.com Specifically, anemia and thrombocytopenia were less frequent in the PC group. spandidos-publications.com Peripheral neurotoxicity, a known side effect of vincristine, was absent in the PC group but observed in 11.4% of the PCV group. spandidos-publications.com
Table 1: Comparison of Hematologic Toxicities in PC vs. PCV Chemotherapy for Recurrent Adult Glioma
| Toxicity | PC Group (%) | PCV Group (%) | P-value |
|---|---|---|---|
| Anemia | 6.7 | 45.5 | 0.02 |
| Thrombocytopenia | 20.0 | 70.4 | <0.001 |
Data sourced from a retrospective study on recurrent adult glioma. spandidos-publications.com
Secondary Malignancies and Carcinogenic Risk in Humans
This compound hydrochloride is recognized as a human carcinogen, particularly when used in combination with other antineoplastic agents. bccancer.bc.canih.gov The International Agency for Research on Cancer (IARC) has classified this compound hydrochloride as probably carcinogenic to humans (Group 2A). nih.govmedicaljournalssweden.se Its use, especially in intensive chemotherapy regimens, has been linked to an increased risk of developing secondary malignancies. leadiant.comnih.gov
Acute Myelocytic Leukemia (AML) and Nonlymphocytic Leukemia
The use of this compound in combination chemotherapy regimens, most notably MOPP (mechlorethamine, vincristine, this compound, and prednisone), has been associated with the development of acute nonlymphocytic leukemia. nih.govnih.gov Instances of acute myelocytic leukemia (AML) and malignant myelosclerosis have been reported in patients treated with this compound-containing regimens for Hodgkin's disease. leadiant.comnih.gov While the MOPP regimen has shown a clear association with acute nonlymphocytic leukemia, the independent contribution of this compound versus other agents like nitrogen mustard has been difficult to ascertain from these studies. nih.govnih.govnih.gov However, some research suggests that this compound itself is a significant risk factor. nih.gov The risk of leukemia appears to peak 5-10 years after the start of chemotherapy. medicaljournalssweden.se
Lung Cancer and Other Solid Tumors
In addition to hematologic malignancies, this compound has been linked to an increased risk of solid tumors. nih.gov Reports have documented the emergence of secondary lung cancer in patients who received this compound as part of their treatment for Hodgkin's disease. bccancer.bc.caleadiant.comnih.gov This risk of secondary lung cancer appears to be amplified by tobacco use. oncolink.orgbccancer.bc.caleadiant.comnih.gov A large case-control study also found a significant association between this compound treatment and an increased risk of cancers of the bones, joints, cartilage, and soft tissues. nih.govnih.gov
Epidemiological Studies and Confounding Factors in Combination Therapies
Epidemiological data on the carcinogenicity of this compound hydrochloride as a single agent are limited. nih.govnih.govnih.gov Most human studies involve combination therapies, making it challenging to isolate the specific carcinogenic effect of this compound. nih.govnih.govnih.gov For instance, in the context of the MOPP regimen for Hodgkin's disease, both this compound and nitrogen mustard are potent animal carcinogens, complicating the attribution of secondary leukemias to a single agent. nih.gov
Confounding factors, such as the use of other chemotherapeutic agents and radiotherapy, present significant challenges in these epidemiological studies. medicaljournalssweden.se While many studies have attempted to control for variables like age and sex, other potential confounders, such as smoking in the context of leukemia risk, have not always been considered. medicaljournalssweden.se Furthermore, the interaction between chemotherapy and radiotherapy in inducing secondary malignancies is not yet fully understood. medicaljournalssweden.se Despite these limitations, some studies have reported increased risks of secondary hematologic cancers with this compound-containing regimens that did not include other potent carcinogens like nitrogen mustard, although the independent effect of this compound could still not be definitively evaluated. nih.govnih.gov
Reproductive Toxicities and Infertility in Clinical Settings
This compound hydrochloride is associated with significant reproductive toxicities, affecting both male and female fertility. nih.govleadiant.comnih.gov These effects can be long-lasting and, in some cases, irreversible. medicines.org.uk
Acute Ovarian Failure and Amenorrhea
For women, exposure to this compound has been identified as an independent risk factor for acute ovarian failure and amenorrhea. leadiant.comnih.gov Chemotherapy-induced ovarian failure is age-related. nih.gov One long-term follow-up study of women treated with MOPP chemotherapy for Hodgkin's disease found that 46% of patients experienced persistent amenorrhea. nih.gov A significant majority (89%) of those who developed amenorrhea were over the age of 25 at the time of treatment. nih.gov In contrast, 80% of women who were younger than 25 during treatment continued to have regular menstruation. nih.gov The onset of amenorrhea was also found to be more gradual in patients following the completion of chemotherapy. nih.gov The underlying cause of this amenorrhea is confirmed to be ovarian failure, as indicated by serum gonadotropin and estradiol (B170435) levels. nih.gov The detrimental effects of this compound on the ovaries are thought to occur through various mechanisms, including the induction of apoptosis (programmed cell death) in oocytes and granulosa cells, inflammation, and oxidative stress. archivesofmedicalscience.com
Table 2: Age-Related Incidence of Persistent Amenorrhea in MOPP-Treated Patients
| Age at Treatment | Percentage with Persistent Amenorrhea |
|---|---|
| > 25 years | 89% |
| < 25 years | 20% |
Data from a long-term follow-up study of women treated with MOPP chemotherapy. nih.gov
In men, this compound, particularly when used in combination with other chemotherapy agents, has been reported to cause azoospermia (the absence of sperm in the semen), which can be prolonged and lead to infertility. tandfonline.combccancer.bc.caleadiant.comnih.gov
Table 3: List of Compounds
| Compound Name |
|---|
| This compound hydrochloride |
| Mechlorethamine |
| Vincristine |
| Prednisone |
| Lomustine |
| Nitrogen mustard |
| Dacarbazine (B1669748) |
| Hexamethylamine |
| Carmustine |
| Etoposide |
| Bleomycin |
| Doxorubicin (B1662922) |
| Cyclophosphamide |
| Vinblastine |
| Irinotecan |
| Bevacizumab |
| Temozolomide (B1682018) |
| Melphalan |
| Busulfan |
| Chlorambucil |
| Thio-TEPA |
| Treosulphan |
| Azacitidine |
| Cisplatin |
| Mitomycin C |
| Uracil mustard |
| Actinomycin D |
| Fluorouracil |
| Isophosphamide |
| Mercaptopurine |
| Methotrexate (B535133) |
| Prednimustine |
| Tris(aziridinyl)-para-benzoquinone |
| Tris(1-aziridinyl)-s-triazine |
| Agomelatine |
| Albiglutide |
| Salbutamol |
| Aldesleukin |
| Alefacept |
| Alemtuzumab |
| Amoxapine |
| Amphetamine |
| Amphotericin B |
| Amsacrine |
| Amyl Nitrite |
| Anagrelide |
| Anakinra |
Management Strategies for Research-Related Toxicities
Given the profound testicular toxicity of this compound hydrochloride, research has explored various strategies to mitigate these effects in preclinical models, which could inform potential future clinical applications. These strategies primarily focus on hormonal manipulation and the use of antioxidants to protect testicular tissue.
One prominent management strategy investigated is hormonal suppression. The rationale is to induce a quiescent state in the testes during this compound exposure, thereby reducing the susceptibility of rapidly dividing spermatogonial cells to its cytotoxic effects. Research in rats has shown that pretreatment with testosterone (B1683101) and 17 beta-estradiol can selectively protect spermatogonial stem cells from this compound-induced damage. nih.gov This hormonal intervention provided a significant protective effect on stem cell survival and function without protecting against other systemic toxicities of this compound. nih.gov However, the success of hormonal approaches like using GnRH-agonists or antagonists has been limited in some studies. tandfonline.com
Another avenue of research involves the use of antioxidants to counteract the oxidative stress implicated in this compound's testicular toxicity. nih.govresearchgate.net Oxidative stress is a known side effect of many chemotherapeutic agents, leading to cellular damage. nih.govresearchgate.net Studies have investigated the protective effects of various antioxidants.
For instance, the flavonoid morin (B1676745) has been shown to ameliorate this compound-induced testicular oxidative stress and improve sperm quality in rats. nih.govresearchgate.net Morin administration was found to restore sperm parameters and testicular antioxidant enzyme levels that were significantly reduced by this compound. nih.govresearchgate.net Similarly, melatonin (B1676174), a potent antioxidant, has been studied for its protective effects against this compound-induced testicular toxicity. tandfonline.comresearchgate.net Research indicated that melatonin could preserve Sertoli cell and spermatogonia function and reduce markers of oxidative stress in the testes of rats treated with this compound. tandfonline.comresearchgate.net A systematic review and meta-analysis of animal studies further supports the use of melatonin in mitigating the reproductive toxicity of anti-cancer therapies. frontiersin.org Other antioxidants like N-acetylcysteine and ascorbate (B8700270) have also shown success in protecting against this compound toxicity. tandfonline.com
The table below outlines some of the investigated management strategies for this compound-induced testicular toxicity in a research context.
| Management Strategy | Agent(s) | Mechanism of Action | Research Model | Outcome | Citation |
| Hormonal Protection | Testosterone + 17 beta-estradiol | Selective protection of stem spermatogonia. | Male LBNF1 rats | Protected stem spermatogonia from the toxic effects of this compound. | nih.gov |
| Antioxidant Therapy | Morin | Ameliorates oxidative stress and improves the testicular antioxidant system. | Male Wistar rats | Significantly restored altered sperm parameters and biochemical markers in the testis. | nih.govresearchgate.net |
| Antioxidant Therapy | Melatonin | Powerful antioxidant that reduces oxidative stress markers and preserves antioxidant enzyme levels. | Rats | Preserved Sertoli cell and spermatogonia function; decreased malondialdehyde levels. | tandfonline.comresearchgate.net |
| Antioxidant Therapy | N-acetylcysteine, Ascorbate | Protect against oxidative damage. | Not specified | Shown to be successful for protective purposes. | tandfonline.com |
It is crucial to note that these management strategies have been explored in research settings and their clinical applicability requires further investigation.
Future Research Directions and Translational Perspectives
Novel Combination Strategies and Regimen Optimization
Ongoing research into procarbazine (B1678244) hydrochloride largely focuses on novel combination strategies and the optimization of existing regimens to improve patient outcomes and manage treatment-related toxicities. This compound's unique mechanism of action and its lack of cross-resistance with other alkylating agents, cytostatics, or radiotherapy have prompted a re-emergence of interest in its use in combination therapies, particularly for Hodgkin's lymphoma and gliomas nih.govtandfonline.com.
Historically, this compound was a key component of the MOPP (mechlorethamine, vincristine (B1662923), this compound, prednisone) regimen, which demonstrated effectiveness in advanced Hodgkin's lymphoma, achieving an 84% complete remission rate in early studies nih.govtandfonline.com. However, the associated long-term toxicities, such as secondary cancers and infertility, led to its gradual replacement by other regimens nih.govtandfonline.comnih.gov. Efforts to reduce these toxicities led to the development of MOPP-like regimens nih.gov.
The following table summarizes the five-year outcomes of different regimens in a randomized study of Hodgkin's lymphoma patients:
| Regimen | Freedom from Treatment Failure (5-year) | Overall Survival (5-year) |
| COPP-ABVD | 69% nih.govtandfonline.com | 83% nih.govtandfonline.com |
| Standard-dose BEACOPP | 76% nih.govtandfonline.com | Not specified explicitly |
| Increased-dose BEACOPP | 87% nih.govtandfonline.com | 91% nih.govtandfonline.com |
Beyond Hodgkin's lymphoma, the PCV (this compound, lomustine (B1675051), vincristine) regimen is widely utilized and effective in treating gliomas, including astrocytomas, glioblastomas, and oligodendrogliomas nih.govtandfonline.comclinicaltrials.eunih.gov. Ongoing research also investigates this compound in combination with other agents, such as methotrexate (B535133), thalidomide (B1683933), or temozolomide (B1682018), for recurrent brain tumors and newly diagnosed primary central nervous system lymphoma clinicaltrials.eu. A phase II trial exploring thalidomide and this compound for recurrent malignant gliomas did not demonstrate an advantage over single-agent therapies nih.govresearchgate.net. Current advancements in Hodgkin lymphoma treatment are also evaluating regimens such as Nivolumab-AVD and Brentuximab vedotin in a modified, escalated BEACOPP (BrECADD), underscoring the continuous evolution of combination therapies and the need for comparative trials to determine optimal patient-specific strategies targetedonc.com.
Development of Predictive Biomarkers for Response and Toxicity
The identification and validation of predictive biomarkers are critical for personalizing this compound-based therapies, anticipating patient responses, and forecasting potential toxicities. Research has elucidated that drug resistance mechanisms to this compound are often linked to its methylating pathway. Specifically, mechanisms such as O6-alkylguanine DNA alkyltransferase (AGT)-mediated repair of O6-methylguanine activity and hMSH2 mismatch-repair deficiency are implicated nih.govtandfonline.com. Increased expression of the DNA repair protein O-6-methylguanine DNA methyltransferase (MGMT) is a proposed mechanism of this compound resistance pharmacology2000.com. Conversely, daily administration of this compound has been reported to decrease MGMT activity, and MGMT promoter hypermethylation has been associated with a more favorable prognosis in gliomas, serving as a predictive marker for response to PCV chemotherapy in anaplastic oligodendrogliomas cancerindex.orgscience.gov.
Regarding toxicity, oxidative stress is recognized as a contributing factor to organ damage induced by this compound and other alkylating agents mdpi.com. Studies have shown that this compound can elevate plasma urea (B33335) and creatinine (B1669602) levels, established biomarkers of nephrotoxicity mdpi.com. Investigations into mitigating these effects, such as the use of the flavonoid antioxidant Quercetin, have demonstrated its potential to ameliorate this compound-induced oxidative damage in tissues like the kidneys and liver mdpi.com. Furthermore, integrated in vivo genotoxicity assessments have revealed that this compound hydrochloride induces genetic mutations (Pig-a and LacZ) and micronuclei in hematopoietic cells, highlighting its potent clastogenic activity and the importance of evaluating multiple biomarkers of genotoxicity in animal models nih.gov.
Investigations into Minimizing Long-Term Toxicities
Minimizing the long-term toxicities associated with this compound-containing regimens is a significant area of ongoing research, especially given the historical challenges with regimens like MOPP, which were linked to secondary cancers and infertility nih.govtandfonline.comnih.gov. The reintroduction of this compound in newer combination therapies aims to optimize efficacy while concurrently reducing late toxic effects tandfonline.com.
Strategies under investigation include regimen optimization, such as the modified this compound dosing in the BEACOPP regimen, which delivers half the dose over seven days compared to the fourteen-day MOPP regimen, given on a 21-day cycle nih.govtandfonline.com. Another approach involves drug substitution, as demonstrated by studies where replacing this compound with dacarbazine (B1669748) in Hodgkin's lymphoma treatment maintained a high 36-month progression-free survival (92.4%) while offering several toxicity benefits, including a lower excess mutation burden in hematopoietic stem and progenitor cells (HSPCs) and a newly identified link to the SBS25 mutational signature figshare.com.
For pediatric populations, research is focusing on developing more easily titratable non-liquid oral formulations, such as minitablets or dispersible tablets. This would allow for greater dose flexibility, potentially reducing toxicity and improving age-appropriate administration, especially in low-resource settings who.int. Understanding the fundamental mechanisms of toxicity is also crucial. Research is elucidating how this compound affects ovarian reserves, primarily through mechanisms involving apoptosis, inflammation, and oxidative stress, with the aim of developing novel treatment regimens that can preserve fertility in at-risk women archivesofmedicalscience.com. The protective effects of antioxidants, such as Quercetin, against this compound-induced oxidative damage are also being explored as a means to reduce toxicity mdpi.com.
Targeting Resistance Mechanisms
The rapid development of resistance when this compound is used as a monotherapy necessitates focused research into overcoming these mechanisms to maintain therapeutic efficacy pharmacology2000.com. Key resistance mechanisms identified involve the DNA repair protein O6-alkylguanine DNA alkyltransferase (AGT) and hMSH2 mismatch-repair deficiency, both of which are involved in the repair of DNA damage induced by this compound's methylating action nih.govtandfonline.com. Specifically, increased expression of MGMT (O-6-methylguanine DNA methyltransferase) has been identified as a proposed mechanism of resistance to this compound pharmacology2000.com.
Strategies to target these resistance mechanisms are being explored. For instance, daily administration of this compound has been reported to decrease MGMT activity, suggesting a potential approach to circumvent MGMT-mediated resistance cancerindex.org. Further research is aimed at developing new therapeutic strategies by leveraging a deeper understanding of the methylating pathway and its role in drug action and resistance nih.govtandfonline.com.
Exploration of New Therapeutic Applications
Beyond its established uses in Hodgkin's lymphoma and brain tumors, research continues to explore new therapeutic applications for this compound hydrochloride, leveraging its broad anticancer activity. Originally developed from a search for monoamine oxidase inhibitors, this compound quickly found its primary role as an anticancer agent nih.govtandfonline.com.
While its main indications remain Hodgkin's lymphoma, brain tumors (including glioblastoma multiforme, astrocytoma, oligodendroglioma, and medulloblastoma), and primary central nervous system lymphoma nih.govtandfonline.comclinicaltrials.eunih.govcancerindex.orgwho.inthres.capatsnap.com, its activity has also been noted, albeit to a lesser extent, in non-Hodgkin's lymphoma, malignant melanoma, lung cancer (small and large cell anaplastic carcinoma), multiple myeloma, and polycythemia vera nih.govcancerindex.orgarchivesofmedicalscience.compatsnap.comsci-hub.se. Ongoing clinical trials are actively comparing this compound-based regimens with newer chemotherapy drugs, such as temozolomide, and investigating its effectiveness in novel combinations for recurrent brain tumors and for newly diagnosed primary central nervous system lymphoma clinicaltrials.eu. Although its role as a therapeutic immunosuppressant in chronic autoimmune diseases has been claimed, it is less substantiated sci-hub.se. The continuous exploration of its unique mechanism of action and its potential in various combination regimens underpins the efforts to expand its therapeutic utility in oncology patsnap.com.
Q & A
Q. What analytical methods are recommended for verifying the identity and purity of procarbazine hydrochloride?
this compound hydrochloride must meet pharmacopeial standards (98.5–101.0% purity). Key methods include:
- Infrared (IR) Spectrophotometry : Compare the sample’s IR spectrum with a reference spectrum using potassium bromide disks .
- Ultraviolet-Visible (UV-Vis) Spectroscopy : Dissolve in 0.1 M HCl (1:100,000 dilution) and compare absorption spectra with reference standards .
- Thin-Layer Chromatography (TLC) : Use JP XIV or USP protocols for impurity profiling .
- Chemical Tests : Formation of a green precipitate with copper sulfate and sodium hydroxide confirms identity .
Q. How should this compound hydrochloride be stored to prevent degradation?
Q. What solubility characteristics are critical for in vitro studies?
this compound hydrochloride is freely soluble in water (up to 100 mg/mL) and dilute HCl but poorly soluble in ethanol or ether . For cell-based assays, prepare stock solutions in sterile water or DMSO (16 mg/mL), but note DMSO’s hygroscopicity .
Advanced Research Questions
Q. How can conflicting data on this compound’s carcinogenicity in animal models be reconciled?
Studies report dose- and species-specific effects:
- Low-dose chronic exposure (e.g., 6.25–25 mg/kg/day in mice) induces micronuclei in hematopoietic cells but no lacZ mutations .
- High-dose exposure (>50 mg/kg) increases lung/bone marrow carcinogenesis in rodents .
- Confounding factors : Metabolic activation via cytochrome P-450 or monoamine oxidase is required for cytotoxicity. Use humanized mouse models or in vitro systems with liver S9 fractions to improve translatability .
Q. What experimental designs are optimal for assessing this compound’s genotoxicity?
- In vivo : Use transgenic models like MutaMouse to quantify lacZ mutations and micronuclei in hematopoietic cells .
- In vitro : Combine the Ames test (TA98/TA100 strains) with Comet assays to detect DNA crosslinks .
- Dose selection : Prioritize subclinical doses (e.g., 50 mg/kg in mice) to avoid masking mutagenic effects with cytotoxicity .
Q. How can this compound’s alkylating activity be distinguished from oxidative DNA damage in mechanistic studies?
- Chemical inhibitors : Co-treat with antioxidants (e.g., N-acetylcysteine) to isolate alkylation effects.
- Mass spectrometry : Identify methylated DNA adducts (e.g., N7-methylguanine) versus 8-oxoguanine lesions .
- Enzyme-linked assays : Quantify O6-alkylguanine-DNA alkyltransferase (AGT) activity to assess repair capacity .
Methodological Challenges in Combination Therapy Research
Q. What pharmacokinetic interactions occur when this compound is used with MOPP regimen drugs?
Q. How can in vitro models be optimized for studying this compound resistance?
- 3D tumor spheroids : Mimic hypoxia-induced resistance by culturing Hodgkin’s lymphoma cells under 1% O₂ .
- CRISPR screens : Knock out DNA repair genes (e.g., MGMT) to identify resistance mechanisms .
Data Contradictions and Validation
Q. Why do some studies report this compound as mutagenic while others do not?
Q. How reliable are occupational exposure limits (OELs) for this compound hydrochloride?
- Current OELs (e.g., 0.1 mg/m³) are based on rodent carcinogenicity data , but human epidemiological evidence is limited. Use physiologically based pharmacokinetic (PBPK) modeling to refine risk assessments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
